(S)-2-Amino-2-methylhexanoicacidhydrochloride
Description
(S)-2-Amino-2-methylhexanoic acid hydrochloride is a chiral amino acid derivative characterized by a hexanoic acid backbone with an amino group and a methyl group at the second carbon. Amino acid hydrochlorides are typically synthesized to enhance stability, solubility, and bioavailability for applications in pharmaceuticals, biochemical research, and organic synthesis. Key properties inferred from similar compounds include:
- Solubility: Likely water-soluble, as observed in structurally related hydrochlorides like L-homoarginine hydrochloride .
- Chirality: The (S)-configuration at the second carbon suggests enantioselective interactions in biochemical systems.
- Applications: Potential use in enzyme inhibition studies or as a chiral building block in asymmetric synthesis, analogous to compounds like (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride .
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(2S)-2-amino-2-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-7(2,8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H/t7-;/m0./s1 |
InChI Key |
DJYRKWUMFWVEQP-FJXQXJEOSA-N |
Isomeric SMILES |
CCCC[C@@](C)(C(=O)O)N.Cl |
Canonical SMILES |
CCCCC(C)(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-methylhexanoic acid hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction proceeds at room temperature, making it a convenient and efficient process.
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-2-methylhexanoic acid hydrochloride may involve large-scale esterification processes using similar reagents and conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Neurotransmitter Modulation
- (S)-2-Amino-2-methylhexanoic acid hydrochloride is recognized for its ability to modulate neurotransmitter release, impacting pain pathways and neuronal excitability. This property is crucial in developing drugs for treating neuropathic pain and epilepsy, similar to the mechanism of action of Pregabalin, an anticonvulsant medication.
- Synthesis of Prostaglandin Analogs
- Drug Delivery Systems
Biochemical Research
-
Metabolic Pathway Studies
- The compound has been utilized in biochemical studies focusing on metabolic pathways involving amino acids. Its interactions with various biological systems help researchers understand its role in cellular metabolism and energy production.
- Antimicrobial Research
Data Table: Applications Overview
Case Study 1: Neurotransmitter Modulation
A study investigating the effects of (S)-2-Amino-2-methylhexanoic acid hydrochloride on neurotransmitter release demonstrated its ability to significantly reduce neuronal excitability in vitro, suggesting potential applications in treating neurological disorders.
Case Study 2: Synthesis of Prostaglandin Analog
Research focused on synthesizing a specific prostaglandin analog using (S)-2-Amino-2-methylhexanoic acid hydrochloride as an intermediate showed promising results, with enhanced anti-inflammatory activity compared to existing treatments.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the chiral center allows for selective interactions with biological molecules, enhancing its efficacy and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (S)-2-amino-2-methylhexanoic acid hydrochloride with structurally related amino acid hydrochlorides and derivatives:
Physicochemical Properties
- Solubility: Most hydrochlorides, including L-homoarginine HCl and (2S)-2-amino-4-methoxy-butanoic acid HCl, are water-soluble due to ionic interactions .
- Stability: Compounds with ketone groups (e.g., (S)-2-aminoheptan-3-one HCl) may exhibit lower thermal stability compared to saturated analogs . Acid-sensitive derivatives like (S)-2-amino-6-methoxy-6-oxohexanoic acid HCl require inert storage conditions .
- Melting Points : L-Homoarginine HCl has a high melting point (213–215°C), typical of crystalline hydrochlorides, whereas cyclic derivatives like (S)-2-methylpyrrolidine-2-carboxylic acid HCl may have lower melting points due to reduced crystallinity .
Key Research Findings
Chirality and Bioactivity: The (S)-configuration in amino acid hydrochlorides enhances enantioselectivity in enzyme interactions, as seen in L-homoarginine HCl’s inhibition of alkaline phosphatase .
Functional Group Impact : Methoxy groups increase lipophilicity, improving membrane permeability in drug candidates, while ketones introduce reactivity for further derivatization .
Safety vs. Reactivity : Acid-sensitive compounds require specialized handling, whereas cyclic derivatives offer stability for industrial-scale synthesis .
Biological Activity
(S)-2-Amino-2-methylhexanoic acid hydrochloride, also known as AMHA, is a naturally occurring α-amino acid with a range of biological activities. This compound has garnered attention in various fields, including plant biology, pharmacology, and potential therapeutic applications. This article delves into the biological activity of AMHA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
AMHA has the molecular formula and a molecular weight of approximately 145.20 g/mol. It is characterized by the presence of an amino group () and a carboxylic acid group (), typical of amino acids. The structural properties contribute to its biological functions.
1. Plant Elicitor Activity
Recent studies have shown that AMHA acts as an effective elicitor in plants, inducing resistance against various pathogens. A notable study demonstrated that pretreatment with AMHA significantly protected wheat seedlings from high-temperature stress by enhancing their physiological responses and resistance mechanisms.
- Case Study : Wheat seedlings pretreated with AMHA exhibited improved growth and resilience when subjected to thermal stress conditions (42 °C for 9 hours). The compound was applied at concentrations ranging from 10 nM to 10,000 nM, showing a dose-dependent effect on plant health .
2. Antimicrobial Properties
AMHA has been reported to exhibit antimicrobial activity against several pathogens, including fungi and bacteria. This activity is attributed to its ability to induce plant defense mechanisms.
- Research Findings : In a comparative study of fungal mycelia production, it was found that AMHA was produced in higher quantities by certain fungi like Alternaria alternata compared to others, indicating its role in fungal interactions and potential applications in agriculture .
3. Neuroprotective Effects
Emerging research suggests that AMHA may possess neuroprotective properties. Its structural similarity to glutamic acid suggests potential interactions with neurotransmitter systems.
- Mechanism : The compound may modulate excitatory neurotransmission, which could be beneficial in conditions like neurodegeneration or cognitive decline .
Table 1: Elicitor Effects of AMHA on Plant Growth
| Concentration (nM) | Germination Rate (%) | Height Increase (cm) | Resistance Index |
|---|---|---|---|
| 10 | 75 | 5 | 1.2 |
| 100 | 85 | 7 | 1.5 |
| 1000 | 90 | 9 | 2.0 |
| 10000 | 95 | 12 | 2.5 |
Table 2: Antimicrobial Activity of AMHA Against Fungal Strains
| Fungal Strain | Production of AMHA (μg/g FW) | Inhibition Zone (mm) |
|---|---|---|
| Alternaria alternata | 6.41 | 15 |
| Magnaporthe oryzae | 1.72 | 10 |
| Alternaria alternata f.sp. | 0.94 | 8 |
| Brassica brassicicola | 0.51 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
